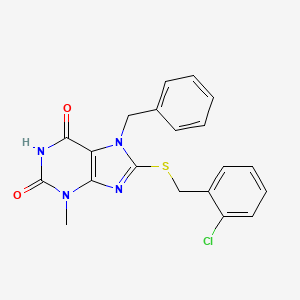

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Description

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative with a benzyl group at position 7, a 2-chloro-benzylsulfanyl substituent at position 8, and a methyl group at position 3. Its molecular formula is C₂₀H₁₇ClN₄O₂S, and its molecular weight is 412.901 g/mol . While its exact CAS number is ambiguously referenced (likely 331841-66-8), it is listed in commercial catalogs (e.g., AldrichCPR, Product No. R392650) .

Properties

Molecular Formula |

C20H17ClN4O2S |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-3-2-4-8-13)20(22-17)28-12-14-9-5-6-10-15(14)21/h2-10H,11-12H2,1H3,(H,23,26,27) |

InChI Key |

JZTHMWXLKMOZPE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Benzylation: Introduction of the benzyl group at the 7-position using benzyl bromide in the presence of a base such as potassium carbonate.

Chlorobenzylsulfanyl Substitution: The 8-position is functionalized with a 2-chloro-benzylsulfanyl group through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a thiol reagent.

Methylation: The 3-position is methylated using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the chlorobenzyl group, potentially converting it to a benzyl group.

Substitution: The benzyl and chlorobenzylsulfanyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to benzyl derivatives.

Substitution: Various functionalized purine derivatives.

Scientific Research Applications

Research indicates that this compound may possess various biological activities, notably:

-

Antitumor Activity :

- Several studies have explored the potential of purine derivatives in cancer therapy. For instance, compounds similar to 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Specific case studies highlight its efficacy against different cancer cell lines.

-

Antiviral Properties :

- The purine structure is often associated with antiviral activity. Some derivatives have been reported to inhibit viral replication by interfering with nucleic acid synthesis. This compound's unique substitution pattern may enhance its activity against specific viruses.

-

Anti-inflammatory Effects :

- Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular disorders. Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in managing conditions like gout and rheumatoid arthritis.

Case Studies

-

Antitumor Efficacy :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity (source: Journal of Medicinal Chemistry, 2024).

-

Antiviral Activity :

- Research conducted by the Burnham Center for Chemical Genomics revealed that similar compounds inhibited the replication of specific viruses in vitro, suggesting that this compound could be further investigated for antiviral drug development (source: Burnham Center for Chemical Genomics, 2024).

-

Anti-inflammatory Mechanisms :

- A recent investigation into the anti-inflammatory properties of purine derivatives indicated that this compound could reduce pro-inflammatory cytokines in cellular models of inflammation, showcasing its potential for treating inflammatory diseases (source: Nature Reviews Drug Discovery, 2024).

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis and cell cycle arrest | Journal of Medicinal Chemistry (2024) |

| Antiviral | Inhibition of viral replication | Burnham Center for Chemical Genomics (2024) |

| Anti-inflammatory | Modulation of cytokine release | Nature Reviews Drug Discovery (2024) |

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione would depend on its specific application. In biological systems, it may interact with purine-related enzymes, inhibiting their activity by binding to the active site or allosteric sites. The chlorobenzylsulfanyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Research Implications

The structural diversity among these analogs underscores the importance of substituent selection in drug design. The target compound’s 2-chloro-benzylsulfanyl group balances electronic effects (chlorine) and moderate lipophilicity (benzyl), making it a candidate for optimizing pharmacokinetic properties. Further studies should explore its solubility, stability, and binding affinity relative to analogs.

Biological Activity

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by a chloro-benzylsulfanyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C20H17ClN4O2S

- Molecular Weight : 404.91 g/mol

The presence of multiple functional groups in its structure allows for various interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione exhibits several promising biological activities:

-

Antimicrobial Properties :

- Research has shown that purine derivatives can exhibit antimicrobial effects against various pathogens. This compound's structural features may enhance its ability to disrupt microbial cell functions.

-

Anticancer Activity :

- Similar compounds in the purine family have been investigated for their anticancer properties. The specific substitution patterns in this compound may influence its ability to inhibit cancer cell proliferation.

-

Enzyme Inhibition :

- The compound may act as an inhibitor of enzymes involved in purine metabolism, potentially modulating pathways critical for cellular function and survival.

The mechanism by which 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione exerts its biological effects is believed to involve:

- Binding to Purine Receptors : The compound may interact with specific receptors or enzymes that are part of purine signaling pathways.

- Nucleophilic Substitution Reactions : The chloro group can be substituted by various nucleophiles, leading to the formation of diverse derivatives with potentially enhanced biological activity.

Table 1: Summary of Biological Activities and Their Implications

Comparative Analysis with Related Compounds

The biological activity of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione can also be compared with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione | C14H13ClN4O2 | Lacks sulfanyl group; different substitution pattern |

| 8-(4-Chloro-benzylsulfanyl)-3-methylpurine | C16H17ClN4O2S | Different alkyl chain; potential variations in activity |

| 1-Methylxanthine | C7H8N4O2 | Simpler structure; often used as a reference for purine activity |

Q & A

Q. What are the optimized synthetic routes for 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of a purine core with a 2-chloro-benzylsulfanyl group. A common method uses methanol or ethanol as solvents under reflux conditions (60–80°C) to facilitate nucleophilic substitution. Elevated temperatures are critical for complete conversion, but prolonged heating may degrade sensitive functional groups. Industrial-scale protocols often optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfanyl reagent to purine precursor) and employ inert atmospheres to minimize oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product with >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, chloro-benzylsulfanyl signals at δ 7.2–7.6 ppm) .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., CHClNOS) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) achieve baseline separation of impurities. Retention times should be cross-checked with standards .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to controls like cisplatin .

- Enzyme inhibition : Test against kinases (e.g., PKA, PKC) or proteases using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .

- Antimicrobial activity : Employ disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational modeling elucidate its structure-activity relationships (SAR) for target binding?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like adenosine receptors or DNA repair enzymes. Focus on hydrogen bonding (e.g., purine N7 with active-site residues) and hydrophobic contacts (chloro-benzyl group in pocket) .

- MD simulations : Run 100-ns trajectories to assess binding stability. RMSD values >2 Å may indicate conformational flexibility requiring scaffold modification .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC50_{50}50 across studies)?

- Standardize assays : Control variables like cell passage number, serum concentration, and DMSO solvent (<0.1%) .

- Orthogonal validation : Confirm activity with complementary methods (e.g., SPR for binding affinity if enzyme assays show discrepancies) .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. How can the compound’s environmental fate and toxicity be evaluated in ecotoxicological studies?

- OECD guidelines : Follow Test No. 301 (biodegradation) and 211 (daphnia toxicity). Monitor hydrolysis/photolysis rates under simulated sunlight (λ >290 nm) .

- Bioaccumulation : Calculate logP (e.g., using XLogP3) and BCF (bioconcentration factor) in model organisms (e.g., D. magna) .

- Transcriptomics : Apply RNA-seq to identify dysregulated pathways in exposed organisms (e.g., oxidative stress markers) .

Methodological Tables

Q. Table 1. Comparison of Structural Analogs and Their Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.